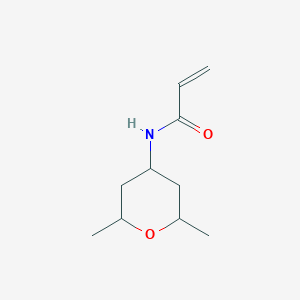

![molecular formula C15H11Cl2N3O B2552985 N-[(1H-1,3-benzodiazol-2-il)metil]-2,4-dicloro-benzamida CAS No. 338771-69-0](/img/structure/B2552985.png)

N-[(1H-1,3-benzodiazol-2-il)metil]-2,4-dicloro-benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

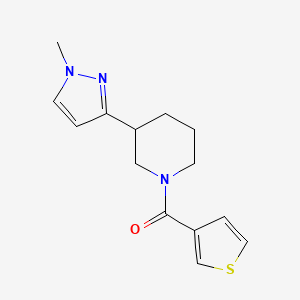

The compound "N-(1H-benzimidazol-2-ylmethyl)-2,4-dichlorobenzamide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its significance in medicinal chemistry due to its biological and pharmacological properties. Benzimidazole derivatives are often explored for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and antiproliferative activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods, including one-pot synthesis and Mannich reactions. One-pot synthesis methods have been developed for the preparation of biologically active benzimidazole compounds, offering advantages such as short reaction times, large-scale synthesis, and good yields . Mannich reactions are also utilized to synthesize benzimidazole derivatives, which are then evaluated for their biological activities . These methods involve the reaction of different starting materials, such as aryl-modified sulfinylbis compounds or 2,3-diaminobenzamide, with other chemical entities to form the desired benzimidazole compounds .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. X-ray crystallography is also used to determine the crystal structure of these compounds, providing insights into their three-dimensional conformation and tautomeric forms . For instance, the structure of a related compound, N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine, was determined to have a planar benzimidazole ring system with a specific dihedral angle to the phenyl ring, stabilized by hydrogen bonding .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. The reactivity of these compounds is influenced by the presence of functional groups, which can participate in different types of chemical interactions and bond formations. The synthesis processes often involve condensation reactions under specific conditions, such as visible light irradiation or the use of catalysts like PYTZ .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. These properties include solubility, melting points, and stability, which are important for their potential use as pharmaceutical agents. The presence of substituents like chloro, nitro, or tetrazole groups can significantly affect these properties and, consequently, the biological activity of the compounds .

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

La síntesis y evaluación biológica de nuevas N’-arilamidas derivadas de N-[(1H-1,3-benzodiazol-2-il)metil]-2,4-dicloro-benzamida reveló prometedoras propiedades antibacterianas . Específicamente:

Agente Nucleante para Películas Conductoras

El producto de descomposición de This compound actúa como un agente nucleante, mejorando la conductividad de las películas dopadas .

Inhibición de la Corrosión

This compound: (también conocido como Telmisartan) se ha investigado como un inhibidor de la corrosión para el acero dulce. Se adsorbe en las interfaces metálicas/electrolíticas, inhibiendo la corrosión .

Actividades Antioxidante y Antimicrobiana

Los compuestos que contienen imidazol, incluyendo derivados de This compound, se han estudiado por sus propiedades antioxidantes y antimicrobianas .

Mecanismo De Acción

While the specific mechanism of action for “N-(1H-benzimidazol-2-ylmethyl)-2,4-dichlorobenzamide” is not available, related compounds such as N-benzimidazol-2yl benzamide analogues have been studied as allosteric activators of human glucokinase, revealing significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .

Propiedades

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O/c16-9-5-6-10(11(17)7-9)15(21)18-8-14-19-12-3-1-2-4-13(12)20-14/h1-7H,8H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJJCGQWOMMBQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

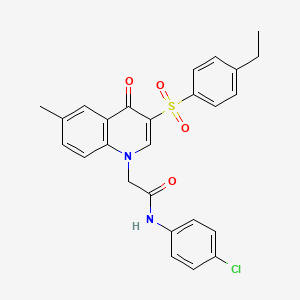

![6-Cyclopropyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552903.png)

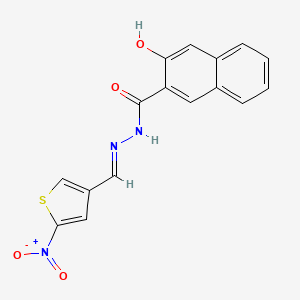

![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2552904.png)

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2552912.png)

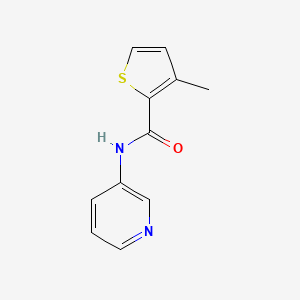

![4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2552914.png)

![N-(3,4-dimethoxybenzyl)-4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2552916.png)

![2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2552917.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2552920.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2552925.png)